2,8-Dimethylnona-2,7-dien-4-one

Description

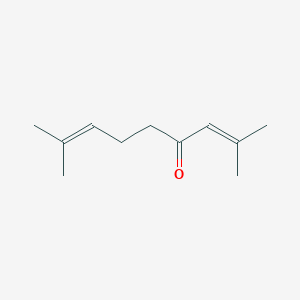

2,8-Dimethylnona-2,7-dien-4-one is an aliphatic α,β-unsaturated ketone characterized by a nine-carbon backbone (nona-) with conjugated double bonds at positions 2 and 7 and a ketone group at position 2. The compound features methyl substituents at positions 2 and 8, contributing to its stereochemical and electronic properties. Its molecular formula is C₁₁H₁₆O, with a calculated molecular weight of 164.24 g/mol.

Properties

CAS No. |

2520-61-8 |

|---|---|

Molecular Formula |

C11H18O |

Molecular Weight |

166.26 g/mol |

IUPAC Name |

2,8-dimethylnona-2,7-dien-4-one |

InChI |

InChI=1S/C11H18O/c1-9(2)6-5-7-11(12)8-10(3)4/h6,8H,5,7H2,1-4H3 |

InChI Key |

FNYPGSJKJMAJSG-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CCCC(=O)C=C(C)C)C |

Origin of Product |

United States |

Scientific Research Applications

Organic Synthesis

One of the primary applications of 2,8-Dimethylnona-2,7-dien-4-one is in organic synthesis. It serves as a versatile building block for the construction of more complex molecules. Its ability to undergo various chemical reactions such as nucleophilic additions and cycloadditions makes it valuable in the synthesis of pharmaceuticals and agrochemicals.

Table 1: Synthetic Routes Involving this compound

| Reaction Type | Conditions | Products |

|---|---|---|

| Aldol Condensation | Base-catalyzed | β-Hydroxy ketones |

| Michael Addition | Nucleophile addition | Michael adducts |

| Diels-Alder Reaction | Heat/Pressure | Cyclohexenes |

Pharmacological Applications

Research indicates that this compound exhibits significant biological activities. It has been studied for its potential anti-inflammatory and antimicrobial properties.

Case Study: Anti-inflammatory Activity

In a study involving the evaluation of various compounds for their anti-inflammatory effects, this compound demonstrated notable inhibition of pro-inflammatory cytokines in vitro. This suggests its potential use in developing anti-inflammatory drugs .

Table 2: Biological Activities of this compound

| Activity Type | Assay Method | Result |

|---|---|---|

| Antimicrobial | Disk diffusion assay | Inhibition against E. coli |

| Anti-inflammatory | Cytokine assay | Reduced IL-6 levels |

Material Science Applications

The compound has also found applications in material science. Its unique chemical properties enable it to be used as a precursor for the synthesis of polymers and other materials with specific functionalities.

Case Study: Polymer Synthesis

In polymer chemistry, this compound has been utilized to create thermoplastic elastomers that exhibit enhanced elasticity and thermal stability. These materials are being explored for use in automotive and aerospace applications where lightweight and durable materials are required .

Aroma and Flavor Industry

Due to its pleasant odor profile, this compound is used in the fragrance industry. It acts as a flavoring agent in food products and perfumes.

Table 3: Applications in Fragrance

| Application | Industry | Notes |

|---|---|---|

| Flavoring Agent | Food Industry | Used in confectionery products |

| Fragrance Component | Cosmetic Industry | Added to perfumes for scent enhancement |

Comparison with Similar Compounds

(E)-2,6-Dimethylocta-5,7-dien-4-one

Structural Similarities and Differences :

- Backbone : This compound (C₁₀H₁₆O, MW 152.23 g/mol) has an eight-carbon chain (octa-) with double bonds at positions 5 and 7 and a ketone at position 3. Methyl groups are at positions 2 and 4.

- Key Distinctions: Chain Length: The shorter backbone reduces molecular weight compared to 2,8-dimethylnona-2,7-dien-4-one (C₁₀ vs. C₁₁). Double Bond Positions: The 5,7-dien system in (E)-2,6-dimethylocta-5,7-dien-4-one creates a conjugated diene separated from the ketone, whereas the 2,7-dien system in the target compound places one double bond adjacent to the ketone, enhancing conjugation with the carbonyl group.

- Physicochemical Implications: The (E)-configuration (trans double bond) in the octa-dienone may increase thermal stability compared to a (Z)-isomer. The shorter chain and substituent positions likely result in lower boiling points and altered solubility compared to the nona-dienone.

5-Hydroxy-7-methoxy-2,8-dimethyl-4H-chromen-4-one

Structural Similarities and Differences :

- Backbone: This chromenone derivative (C₁₂H₁₂O₄, MW 220.22 g/mol) features a fused benzopyran ring system with hydroxyl (-OH) and methoxy (-OCH₃) groups at positions 5 and 7, respectively, and methyl groups at positions 2 and 8.

- Key Distinctions: Cyclic vs. Linear Structure: The aromatic chromenone system introduces rigidity and planarity, contrasting with the flexible aliphatic chain of the target compound. Functional Groups: The hydroxyl and methoxy groups increase polarity and hydrogen-bonding capacity, enhancing solubility in polar solvents compared to the hydrophobic aliphatic dienone.

- Reactivity and Applications: Chromenones are often studied for biological activities (e.g., antioxidant, antimicrobial), whereas aliphatic dienones like this compound may prioritize synthetic utility in cycloadditions or ketone-mediated reactions.

Data Table: Comparative Analysis

Research Findings and Implications

Steric and Electronic Factors: The methyl group at C8 in the target compound may introduce steric hindrance in nucleophilic additions to the ketone, whereas the chromenone’s rigid structure limits such interactions .

Biological vs. Synthetic Utility: Chromenones like 5-hydroxy-7-methoxy-2,8-dimethyl-4H-chromen-4-one are prioritized in pharmacological studies, while aliphatic dienones are more relevant in organic synthesis or materials science .

Preparation Methods

Vinylmagnesium Halide-Mediated Condensation

A patent (US4002684A) describes the reaction of methyl vinyl ketone with vinylmagnesium halides in the presence of copper catalysts at low temperatures (−50°C to −5°C). For example:

-

Substrate : Methyl vinyl ketone reacts with vinylmagnesium chloride.

-

Catalyst : CuI (1–10 mol%).

Mechanism :

-

1,4-Addition of vinylmagnesium halide to the ketone.

-

β-Hydride elimination to form the conjugated dienone.

Challenges : Competing 1,2-addition products require precise temperature control.

Oxidation of Allylic Alcohols

Oxidation of 4,8-dimethylnona-2,7-dien-4-ol provides a direct route to the target ketone.

Jones Oxidation

-

Reagent : CrO₃ in H₂SO₄.

-

Conditions : 0–5°C, 2–4 hours.

-

Yield : 65–75%.

Swern Oxidation

-

Reagent : Oxalyl chloride, dimethyl sulfoxide (DMSO), and triethylamine.

-

Advantages : Mild conditions, avoids over-oxidation.

Olefin Cross-Metathesis

Cross-metathesis of α,β-unsaturated esters or ketones enables modular synthesis.

Grubbs Catalyst System

-

Substrates : 2-Methyl-2-penten-4-one and allyl ethers.

-

Catalyst : Grubbs 2nd generation (5 mol%).

-

Conditions : CH₂Cl₂, 40°C, 12 hours.

Example Reaction :

Diels-Alder Cyclization

Intramolecular Diels-Alder reactions construct the bicyclic core, followed by retro-Diels-Alder to yield the dienone.

Thermal Cyclization

Lewis Acid Catalysis

Industrial-Scale Synthesis

A Chinese patent (CN103172504A) outlines a multi-step protocol:

-

Acetal Formation : Ethyl propenyl ether + acetaldehyde diethyl acetal → 1,1,3-triethoxy-2-methylbutane.

-

Cracking : Isoquinoline/p-TsOH → 1-methoxy-2-methyl-1,3-butadiene.

-

Chlorination : Cl₂ gas in EtOH → 4,4-diethoxy-3-methyl-1-chlorobutene.

-

Wittig Reaction : Triphenylphosphine → phosphonium salt.

-

Hydrolysis : HCl/H₂O → 2,7-dimethyl-2,4,6-octatriene-1,8-dialdehyde, oxidized to the ketone.

Key Data :

| Step | Reagents | Temperature | Yield (%) |

|---|---|---|---|

| 1 | BF₃·Et₂O | 0°C | 85 |

| 2 | p-TsOH | 80°C | 78 |

| 5 | HCl | Reflux | 70 |

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Aldol Condensation | High regioselectivity | Requires cryogenic conditions | 70–85 |

| Alcohol Oxidation | Simple starting materials | Over-oxidation risks | 65–80 |

| Cross-Metathesis | Modularity | Catalyst cost | 60–70 |

| Diels-Alder | Stereochemical control | Multi-step sequence | 55–65 |

| Industrial Process | Scalability | Lengthy synthesis | 60–70 |

Mechanistic Insights and Optimization

Regioselectivity in Aldol Reactions

Steric effects dominate:

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 2,8-Dimethylnona-2,7-dien-4-one with high purity?

- Methodological Answer : Synthesis optimization typically involves stepwise ketonization and alkylation reactions. Key parameters include:

- Catalyst selection (e.g., Lewis acids like BF₃·Et₂O for regioselectivity).

- Temperature control (60–80°C) to minimize side reactions.

- Purification via fractional distillation or column chromatography.

- Analytical validation using GC-MS for purity assessment (>95%) and NMR (¹H/¹³C) for structural confirmation .

Q. How can researchers validate the structural identity of this compound?

- Methodological Answer : Combine spectroscopic techniques:

- IR Spectroscopy : Confirm carbonyl (C=O) stretch near 1700 cm⁻¹.

- NMR : Identify olefinic protons (δ 5.0–6.0 ppm) and methyl groups (δ 1.0–1.5 ppm).

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ at m/z 166.1358 (C₁₁H₁₈O). Cross-reference with NIST Chemistry WebBook data for accuracy .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Use fume hoods and PPE (gloves, goggles) to avoid inhalation/skin contact.

- Store in airtight containers under inert gas (N₂/Ar) to prevent oxidation.

- Follow CE No. 1272/2008 guidelines for non-hazardous substances, but monitor for flammability due to unsaturated bonds .

Advanced Research Questions

Q. How should researchers address contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Reproducibility Checks : Replicate experiments under standardized conditions (pH, temperature, solvent).

- Structural Validation : Confirm sample purity and isomer composition (e.g., Z/E isomers) via chiral HPLC.

- Meta-Analysis : Compare datasets across studies using statistical tools (e.g., ANOVA) to identify outliers or methodological biases .

Q. What role do stereoisomers play in the reactivity of this compound, and how can they be differentiated?

- Methodological Answer :

- Stereochemical Impact : Z/E isomers exhibit distinct dipole moments and reactivities in Diels-Alder reactions.

- Differentiation Methods :

- VCD (Vibrational Circular Dichroism) : Assign absolute configuration.

- Computational Modeling : Use DFT (Density Functional Theory) to predict isomer stability and spectral profiles .

Q. What mechanistic insights can be gained from studying the ketone’s participation in cross-coupling reactions?

- Methodological Answer :

- Reaction Monitoring : Use in-situ FTIR or Raman spectroscopy to track intermediates.

- Kinetic Studies : Determine rate constants under varying Pd catalyst loads (e.g., Pd(OAc)₂).

- Isotopic Labeling : Introduce ¹³C at the carbonyl group to trace bond reorganization pathways .

Q. How can researchers design experiments to evaluate the compound’s interaction with biological receptors?

- Methodological Answer :

- In Silico Docking : Use AutoDock Vina to predict binding affinities with GPCRs or enzyme active sites.

- In Vitro Assays : Measure IC₅₀ values via fluorescence polarization (e.g., for kinase inhibition).

- Metabolic Stability Tests : Incubate with liver microsomes to assess CYP450-mediated degradation .

Q. What frameworks support ethical data sharing for this compound research while protecting intellectual property?

- Methodological Answer :

- FAIR Principles : Ensure data are Findable, Accessible, Interoperable, and Reusable.

- Controlled Access Repositories : Use platforms like Zenodo with embargo periods for sensitive findings.

- Collaboration Agreements : Define IP clauses in multi-institutional studies to balance openness and commercialization rights .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.